molecular formula C22H15ClN4O3 B2592827 (Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide CAS No. 330847-44-4

(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide

Cat. No. B2592827
CAS RN: 330847-44-4
M. Wt: 418.84
InChI Key: ZJMWUXRGLATEKZ-UHFFFAOYSA-N
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Description

“(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide” is a synthetic compound that has gained significant attention in scientific research. It is a derivative of 2-oxindolin-3-ylidene-indole-3-carbohydrazide and has been developed as a potential anticancer Bcl2 and BclxL inhibitor .


Synthesis Analysis

The synthesis of this compound involves a hot stirred solution of 1H-indole-3-carbohydrazide in glacial acetic acid, to which an equivalent amount of appropriate isatin derivatives is added. The reaction mixture is then heated under reflux for 5-7 hours, and then cooled to room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C22H15ClN4O3 and it has a molecular weight of 418.84. The structure of the synthesized 2-oxindolin-3-ylidene-indole-3-carbohydrazide was confirmed under the basis of spectral and elemental analyses .


Chemical Reactions Analysis

The compound exhibits selective cytotoxicity against colorectal cancer cell lines with high safety to normal fibroblast (HFF-1). It induces apoptosis and inhibits Bcl2 and BclxL expression in a dose-dependent manner .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. In a study by Alafeefy et al. (2015), novel derivatives of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides were synthesized and exhibited remarkable antitumor activity against several cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. These derivatives were found to be more potent than the standard drug CFM-1, indicating their potential as anticancer agents. This study also performed QSAR analysis to further understand the relationship between the structure and anticancer activity (Alafeefy et al., 2015).

Antimicrobial Activity

Patel and Dhameliya (2010) explored the synthesis and biological activity of related compounds, demonstrating that some of the synthesized title compounds exhibited promising antibacterial activities. This suggests their potential utility as antimicrobial agents, which could be explored further in drug development processes (Patel & Dhameliya, 2010).

Antioxidant Activities

The antioxidant potential of certain derivatives has also been investigated. Gudipati et al. (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which were evaluated for their antioxidant activities. The study found that compounds with substitutions at the C5 position showed more potent antioxidant activities, indicating the significance of structural modifications on their biological activities (Gudipati et al., 2011).

Mechanism of Action

The compound acts by inhibiting the mitochondrial anti-apoptotic Bcl2 and BclxL proteins, which are overexpressed in multiple tumor types and have been involved in the progression and survival of malignant cells .

Future Directions

The high potency and selective cytotoxicity of this compound suggest that it could be a starting point for further optimization to develop novel pro-apoptotic and antitumor agents towards colon cancer .

properties

IUPAC Name

4-benzamido-N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3/c23-15-8-11-18-17(12-15)19(22(30)25-18)26-27-21(29)14-6-9-16(10-7-14)24-20(28)13-4-2-1-3-5-13/h1-12,25,30H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLIZMKTWTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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